N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide
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Overview
Description
N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide is a compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . This compound features a sulfonamide group, which is known for its role in various pharmacological activities .
Mechanism of Action
Target of Action
The primary targets of N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide are the carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining pH homeostasis within cells and tissues, and their overexpression is associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting the activity of CA IX and CA XII . This inhibition disrupts the normal function of these enzymes, leading to a decrease in intracellular pH and an increase in extracellular acidity .
Biochemical Pathways
The inhibition of CA IX and CA XII affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway involved in maintaining pH balance within cells and tissues . This disruption can lead to a variety of downstream effects, including a decrease in tumor cell proliferation and an increase in sensitivity to certain anticancer drugs .
Result of Action
The inhibition of CA IX and CA XII by this compound can lead to a variety of molecular and cellular effects. These include a decrease in tumor cell proliferation and an increase in the sensitivity of these cells to certain anticancer drugs . Additionally, this compound has been shown to reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, hypoxic conditions, which are common in tumor microenvironments, can enhance the expression of CA IX and CA XII . This could potentially increase the efficacy of this compound in such environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed cyclization of an appropriate precursor . The reaction conditions often include the use of palladium(II) acetate, a bidentate ligand, and a base such as triethylamine under reflux conditions in a solvent mixture of toluene and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: Electrophilic substitution reactions can occur on the indoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can lead to the formation of sulfone derivatives .
Scientific Research Applications
N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-1-(methylsulfonyl)indoline-3-sulfonamide
- N-cyclopentyl-1-(methylsulfonyl)indoline-7-sulfonamide
Uniqueness
N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide is unique due to its specific substitution pattern on the indoline ring, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopentyl-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-21(17,18)16-9-8-11-10-13(6-7-14(11)16)22(19,20)15-12-4-2-3-5-12/h6-7,10,12,15H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAVBPXGCFEYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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